molecular formula C13H16O B13607968 3-(3-Tert-butylphenyl)prop-2-enal CAS No. 861229-29-0

3-(3-Tert-butylphenyl)prop-2-enal

Cat. No.: B13607968
CAS No.: 861229-29-0
M. Wt: 188.26 g/mol
InChI Key: GJTGURRFVXNEQK-FNORWQNLSA-N
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Description

3-(3-Tert-butylphenyl)prop-2-enal is an α,β-unsaturated aldehyde characterized by a propenal (CH₂=CH–CHO) backbone substituted with a meta-positioned tert-butylphenyl group. Its molecular formula is C₁₃H₁₈O, with an average mass of 190.286 g/mol and a monoisotopic mass of 190.135765 g/mol . This compound is structurally classified as a cinnamaldehyde derivative, sharing the core (E)-3-phenylprop-2-enal framework but differentiated by its unique substituent positioning and identity .

Properties

CAS No.

861229-29-0

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

(E)-3-(3-tert-butylphenyl)prop-2-enal

InChI

InChI=1S/C13H16O/c1-13(2,3)12-8-4-6-11(10-12)7-5-9-14/h4-10H,1-3H3/b7-5+

InChI Key

GJTGURRFVXNEQK-FNORWQNLSA-N

Isomeric SMILES

CC(C)(C)C1=CC=CC(=C1)/C=C/C=O

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Tert-butylphenyl)prop-2-enal can be achieved through several methods. One common approach involves the aldol condensation of 3-tert-butylbenzaldehyde with acetaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the condensation, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Tert-butylphenyl)prop-2-enal may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Tert-butylphenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or ether.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: 3-(3-Tert-butylphenyl)propanoic acid.

    Reduction: 3-(3-Tert-butylphenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Tert-butylphenyl)prop-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(3-Tert-butylphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.

Comparison with Similar Compounds

Key Observations:

Meta-substituted derivatives (e.g., tert-butyl, trifluoromethyl) balance steric and electronic effects, favoring specific molecular interactions . Para-substituted compounds (e.g., 4-methoxyphenyl) maximize resonance effects, enhancing conjugation and bioactivity .

Electron-withdrawing groups (e.g., CF₃, F) increase electrophilicity at the α,β-unsaturated carbonyl, enhancing reactivity in Michael addition or nucleophilic attack .

Steric Influence :

  • The bulky tert-butyl group in 3-(3-Tert-butylphenyl)prop-2-enal may limit interactions with narrow enzyme active sites compared to smaller substituents like methoxy or fluorine .

Physicochemical Properties

  • Solubility :
    • Polar substituents (e.g., methoxy, hydroxy) increase water solubility, whereas hydrophobic groups (tert-butyl, CF₃) favor organic solvents .
  • Stability :
    • Electron-withdrawing groups (CF₃, F) stabilize the α,β-unsaturated system against nucleophilic degradation, while electron-donating groups (tert-butyl) may enhance susceptibility to oxidation .

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